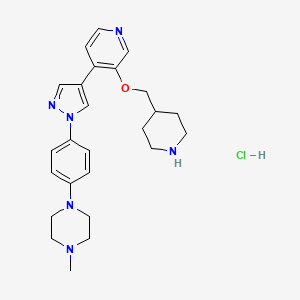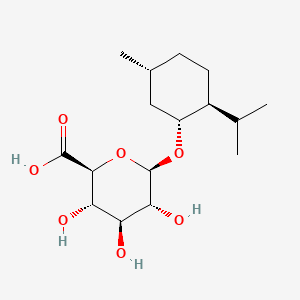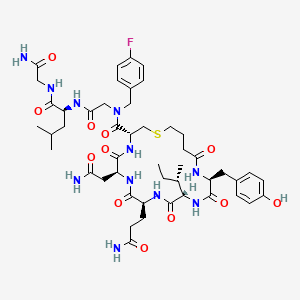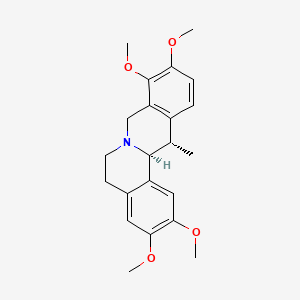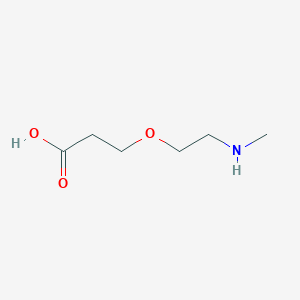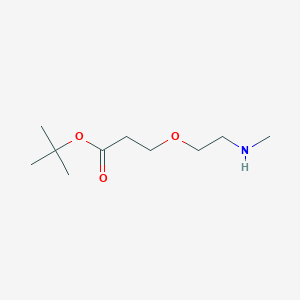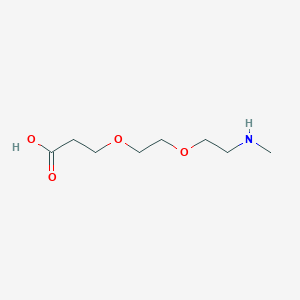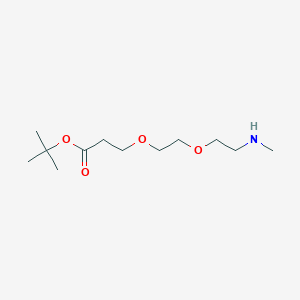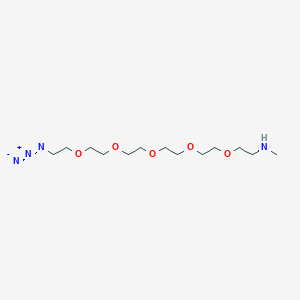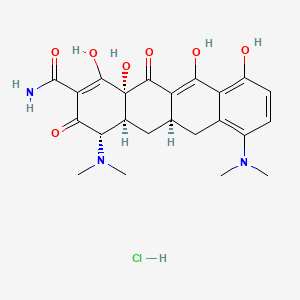
Chlorhydrate de minocycline
Vue d'ensemble
Description
Le chlorhydrate de minocycline est un antibiotique tétracycline à large spectre utilisé pour traiter diverses infections bactériennes. C’est un dérivé semi-synthétique de la tétracycline, connu pour son efficacité élevée contre les bactéries à Gram positif et à Gram négatif. Le this compound est couramment utilisé pour traiter des affections telles que l’acné, les infections respiratoires et certaines infections sexuellement transmissibles .
Applications De Recherche Scientifique
Minocycline hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the chemical behavior of tetracycline antibiotics.
Biology: Researchers use minocycline hydrochloride to study bacterial resistance mechanisms and the effects of antibiotics on microbial communities.
Medicine: It is extensively used in clinical research to develop new treatments for bacterial infections and to study the pharmacokinetics and pharmacodynamics of tetracycline antibiotics.
Industry: Minocycline hydrochloride is used in the development of new antibiotic formulations and drug delivery systems .
Mécanisme D'action
Le chlorhydrate de minocycline exerce ses effets antibactériens en inhibant la synthèse protéique bactérienne. Il se lie à la sous-unité ribosomique 30S des bactéries sensibles, empêchant l’attachement de l’aminoacyl-ARNt au ribosome. Cette action inhibe l’ajout de nouveaux acides aminés à la chaîne peptidique en croissance, arrêtant efficacement la croissance et la réplication bactériennes .
Analyse Biochimique
Biochemical Properties
Minocycline hydrochloride plays a crucial role in biochemical reactions by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit of bacteria, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor site . This action effectively halts the translation process, thereby inhibiting bacterial growth. Minocycline hydrochloride interacts with various enzymes and proteins, including ribosomal proteins and RNA polymerase, which are essential for bacterial protein synthesis .
Cellular Effects
Minocycline hydrochloride exerts significant effects on various cell types and cellular processes. It influences cell function by inhibiting protein synthesis, which is vital for bacterial growth and replication . Additionally, minocycline hydrochloride has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of microglia, cytokines, and metalloproteases, which play a role in inflammatory responses . Minocycline hydrochloride also exhibits neuroprotective properties by inhibiting apoptosis and reducing oxidative stress .
Molecular Mechanism
The molecular mechanism of minocycline hydrochloride involves its binding to the 30S ribosomal subunit, which inhibits the ligation of aminoacyl-tRNA and prevents the elongation of the polypeptide chain . This action disrupts bacterial protein synthesis, leading to the bacteriostatic effect of minocycline hydrochloride. Additionally, minocycline hydrochloride can cross the blood-brain barrier due to its high lipophilicity, allowing it to exert effects on the central nervous system . It also modulates gene expression by inhibiting the activity of transcription factors and reducing the production of pro-inflammatory cytokines .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of minocycline hydrochloride can change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light and high temperatures . Long-term studies have shown that minocycline hydrochloride can have sustained effects on cellular function, including prolonged inhibition of protein synthesis and anti-inflammatory properties . In vitro and in vivo studies have demonstrated that minocycline hydrochloride can maintain its efficacy over extended periods, making it a valuable therapeutic agent .
Dosage Effects in Animal Models
The effects of minocycline hydrochloride vary with different dosages in animal models. At lower doses, minocycline hydrochloride effectively inhibits bacterial growth and reduces inflammation . At higher doses, it can cause adverse effects, such as gastrointestinal disturbances and hepatotoxicity . Studies have shown that the therapeutic window for minocycline hydrochloride is relatively wide, but careful dosage management is essential to avoid toxicity .
Metabolic Pathways
Minocycline hydrochloride is primarily metabolized in the liver to form 9-hydroxyminocycline and other N-demethylated metabolites . The metabolic pathways involve various enzymes, including cytochrome P450 enzymes, which facilitate the biotransformation of minocycline hydrochloride . These metabolic processes can affect the drug’s bioavailability and efficacy, as well as its potential for drug-drug interactions .
Transport and Distribution
Minocycline hydrochloride is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It is highly lipophilic, allowing it to cross cell membranes and accumulate in various tissues, including the brain . Minocycline hydrochloride binds to plasma proteins, which can influence its distribution and bioavailability . The compound’s distribution is also affected by its interaction with transporters and binding proteins, which facilitate its movement within the body .
Subcellular Localization
Minocycline hydrochloride localizes to specific subcellular compartments, including the cytoplasm and mitochondria . Its activity and function can be influenced by targeting signals and post-translational modifications that direct it to these compartments . The subcellular localization of minocycline hydrochloride is essential for its therapeutic effects, as it allows the compound to interact with its target biomolecules and exert its antibacterial and anti-inflammatory properties .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le chlorhydrate de minocycline peut être synthétisé par une série de réactions chimiques à partir de la tétracycline. Le procédé implique la modification de la structure de la tétracycline pour améliorer ses propriétés antibactériennes. Une méthode courante consiste à dissoudre la minocycline dans un mélange de solvant d’alcool et d’eau, suivie d’une cristallisation et d’un séchage pour obtenir des cristaux d’hydrate de this compound .
Méthodes de production industrielle : Dans les milieux industriels, le this compound est produit en utilisant des réacteurs chimiques à grande échelle. Le procédé implique généralement l’utilisation de réactifs de haute pureté et des conditions de réaction contrôlées pour garantir la cohérence et la qualité du produit final. Le processus de production comprend des étapes telles que la dissolution, la cristallisation, la filtration et le séchage .
Analyse Des Réactions Chimiques
Types de réactions : Le chlorhydrate de minocycline subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier la structure du composé et améliorer ses propriétés antibactériennes.
Réactifs et conditions courantes :
Oxydation : Des agents oxydants courants tels que le peroxyde d’hydrogène ou le permanganate de potassium peuvent être utilisés pour oxyder le this compound.
Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés pour réduire des groupes fonctionnels spécifiques au sein du composé.
Substitution : Les réactions de substitution impliquent souvent l’utilisation d’agents halogénants ou d’autres nucléophiles pour remplacer des atomes ou des groupes spécifiques au sein de la molécule.
Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés du this compound possédant des propriétés antibactériennes améliorées ou modifiées .
4. Applications de la recherche scientifique
Le this compound a un large éventail d’applications de recherche scientifique :
Chimie : Il est utilisé comme composé modèle pour étudier le comportement chimique des antibiotiques tétracycline.
Biologie : Les chercheurs utilisent le this compound pour étudier les mécanismes de résistance bactérienne et les effets des antibiotiques sur les communautés microbiennes.
Médecine : Il est largement utilisé dans la recherche clinique pour développer de nouveaux traitements contre les infections bactériennes et pour étudier la pharmacocinétique et la pharmacodynamique des antibiotiques tétracycline.
Industrie : Le this compound est utilisé dans le développement de nouvelles formulations antibiotiques et de systèmes d’administration de médicaments .
Comparaison Avec Des Composés Similaires
Le chlorhydrate de minocycline est souvent comparé à d’autres antibiotiques tétracycline tels que la doxycycline et la tétracycline :
Doxycycline : Le this compound et la doxycycline sont tous deux des tétracyclines de deuxième génération ayant des spectres antibactériens similaires. .
Tétracycline : Le this compound a un spectre d’activité plus large et une demi-vie plus longue que la tétracycline.
Composés similaires :
- Doxycycline
- Tétracycline
- Oxytétracycline
Le this compound se distingue par sa forte pénétration tissulaire, sa demi-vie plus longue et son efficacité contre les souches bactériennes résistantes .
Propriétés
IUPAC Name |
(4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O7.ClH/c1-25(2)12-5-6-13(27)15-10(12)7-9-8-11-17(26(3)4)19(29)16(22(24)32)21(31)23(11,33)20(30)14(9)18(15)28;/h5-6,9,11,17,27-28,31,33H,7-8H2,1-4H3,(H2,24,32);1H/t9-,11-,17-,23-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTJXVDPDEQKTCV-VQAITOIOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10118-90-8 (Parent) | |
| Record name | Minocycline hydrochloride [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013614987 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8044545 | |
| Record name | Minocycline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13614-98-7 | |
| Record name | Minocycline hydrochloride [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013614987 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MINOCYCLINE HYDROCHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757120 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Minocycline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [4S-(4α,4aα,5aα,12aα)]-4,7-bis(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxonaphthacene-2-carboxamide monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.712 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MINOCYCLINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0020414E5U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
A: Minocycline Hydrochloride, a broad-spectrum tetracycline antibiotic, inhibits bacterial protein synthesis. [] It achieves this by binding to the 30S ribosomal subunit of bacteria, which prevents the binding of tRNA to the mRNA-ribosome complex. This interference effectively disrupts the crucial process of protein synthesis, ultimately leading to bacterial growth inhibition or death. []
A: Yes, in addition to its antibacterial activity, Minocycline Hydrochloride demonstrates anti-inflammatory effects. Research indicates that it can inhibit the production of TNF-α, a potent pro-inflammatory cytokine, in LPS-stimulated macrophages. [] This suggests a potential role for Minocycline Hydrochloride in managing inflammatory conditions, including periodontal diseases. [, , , , ]
ANone: Minocycline Hydrochloride has the chemical formula C23H27N3O7·HCl and a molecular weight of 493.94 g/mol.
A: Yes, UV spectrophotometry is commonly employed for the detection and quantification of Minocycline Hydrochloride. The maximum absorbance wavelength (λmax) for Minocycline Hydrochloride is typically observed at 274 nm. []
A: Studies have investigated the stability of Minocycline Hydrochloride in ointment formulations. For instance, a study on an extended-release Minocycline Hydrochloride ointment showed promising stability and sustained-release characteristics suitable for topical applications. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-3-amino-3-(2-aminophenyl)sulfanyl-2-[3-[hydroxy(pyridin-4-yl)methyl]phenyl]prop-2-enenitrile](/img/structure/B608965.png)
